(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-dimethyl-4-(methylthio)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The choice of catalyst, solvent, and reaction conditions may be optimized for efficiency and cost-effectiveness. Additionally, continuous flow processes may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Corresponding phenols.
Protodeboronation: The parent aromatic compound.
Scientific Research Applications
(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Biology: Employed in the study of biological systems and the development of boron-containing biomolecules.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for another catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.
2-(Methylthio)phenylboronic Acid: Similar structure but lacks the additional methyl groups.
4-Methylphenylboronic Acid: Contains a single methyl group on the phenyl ring.
Uniqueness
(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid is unique due to the presence of both methyl and methylthio substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C9H13BO2S |
---|---|
Molecular Weight |
196.08 g/mol |
IUPAC Name |
(2,3-dimethyl-4-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 |
InChI Key |
VFENLEXRBODKSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)SC)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.